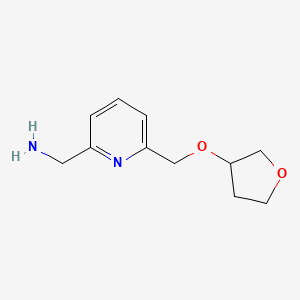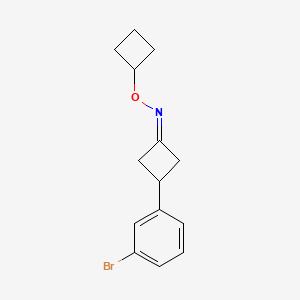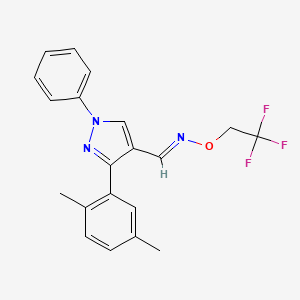![molecular formula C19H27BN2O2 B3320113 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile CAS No. 1206641-46-4](/img/structure/B3320113.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile
Overview
Description
The compound “1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile” is a chemical derivative of boric acid . It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a significant reaction intermediate in organic synthesis reactions .
Synthesis Analysis
The compound can be obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, like the one in this compound, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Future Directions
The compound, being a boric acid derivative, has potential applications in various fields. It can be used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds, like this one, have been approved by the FDA in recent years due to their high biological activity, strong stability, and drug resistance . Therefore, this compound could have potential future applications in the medical field.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis and may interact with various biological targets.
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are known to be used in borylation reactions . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. This can alter the molecule’s reactivity and enable further chemical transformations.
Biochemical Pathways
The compound’s boron-containing group is known to participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound could potentially influence biochemical pathways involving similar bond formations.
Pharmacokinetics
The compound’s solubility in hot methanol suggests that it might have some degree of bioavailability.
Result of Action
Given its potential involvement in borylation and suzuki-miyaura cross-coupling reactions , it might be able to modify the structure of target molecules and thereby alter their function.
Action Environment
The compound is known to be stable under inert gas , suggesting that it might be sensitive to oxidation or other reactions with atmospheric oxygen.
properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O2/c1-18(2)19(3,4)24-20(23-18)17-7-5-16(6-8-17)14-22-11-9-15(13-21)10-12-22/h5-8,15H,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSRYKKUHKMUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122007 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206641-46-4 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(2,2-Difluoro-6-oxo-2H,6H-[1,3]dioxolo[4,5-f]indol-7-yl)amino]oxy}butanoic acid](/img/structure/B3320061.png)
![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)
![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3320073.png)



![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B3320105.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)
![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)